Enniatin A1
Overview
Description
Enniatin A1 is a naturally occurring compound belonging to the enniatin family of mycotoxins. These compounds are produced by various fungi species, including Fusarium, Aspergillus, and Penicillium. This compound is a cyclic hexadepsipeptide composed of alternating residues of N-methyl amino acids and hydroxy acids. It is known for its diverse biological activities, including antifungal, insecticidal, and antitumor properties .
Mechanism of Action
- Enniatin A1 is a cyclic hexadepsipeptide isolated from Fusarium mycotoxins. Its primary targets include:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Enniatin A1 interacts with various biomolecules, including enzymes and proteins, and plays a significant role in biochemical reactions. It has been reported to bind with alkaline metal cations and participate in the transmembrane transport of metal cations . It also affects calcium homeostasis, inducing calcium influx through store-operated channels .
Cellular Effects
This compound has shown cytotoxic effects in various cell types, reducing cell viability and inducing apoptotic death . It disrupts mitochondrial function by altering the mitochondrial membrane potential . After exposure to this compound, the membrane potential and intracellular ATP levels of Mycobacterium tuberculosis were significantly decreased .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce calcium influx through store-operated channels . It also alters mitochondrial function by producing the opening of the mitochondrial permeability transition pore .
Temporal Effects in Laboratory Settings
This compound exhibits a time-concentration-dependent bactericidal effect against Mycobacterium tuberculosis . The levels of intracellular ATP in M. bovis BCG were dramatically decreased in a concentration-dependent manner after exposure to different concentrations of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study using a murine model of human intestinal microbiota showed dose-dependent effects of this compound on the structure of human intestinal microbiota .
Metabolic Pathways
It is known to affect calcium homeostasis and mitochondrial function .
Transport and Distribution
This compound is known for its capacity to modulate cell membrane permeability , suggesting that it may be transported and distributed within cells and tissues through interactions with the cell membrane.
Subcellular Localization
Given its effects on calcium homeostasis and mitochondrial function, it may be localized to areas in the cell where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enniatin A1 can be synthesized through a series of chemical reactions involving the cyclocondensation of N-methyl amino acids and hydroxy acids. The process typically involves the use of protecting groups to ensure the selective formation of the cyclic structure. The synthesis is often carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Fusarium species. The fungi are cultured in a nutrient-rich medium, and the this compound is extracted from the culture broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Enniatin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use nucleophiles such as amines or thiols under basic conditions
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Enniatin A1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: It is used to investigate the biological activities of mycotoxins and their effects on cellular processes.
Medicine: this compound has shown potential as an antibacterial and antifungal agent.
Industry: this compound is used in the development of biopesticides and as a lead compound for designing new drugs with improved efficacy and safety profiles
Comparison with Similar Compounds
Enniatin A: Known for its antifungal and insecticidal properties.
Enniatin B: Exhibits strong cytotoxic effects and is used in cancer research.
Enniatin B1: Similar to enniatin B but with different biological activities
Enniatin A1 stands out due to its potent antibacterial activity against Mycobacterium tuberculosis and its unique mechanism of action involving calcium flux modulation and mitochondrial disruption .
Properties
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUREPXBPJFMOK-CIRFPNLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891864 | |
Record name | Enniatin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4530-21-6 | |
Record name | Enniatin A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enniatin A1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENNIATIN A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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